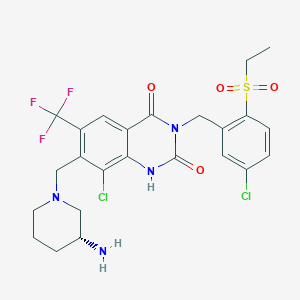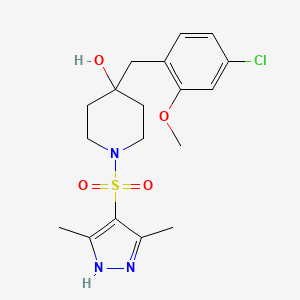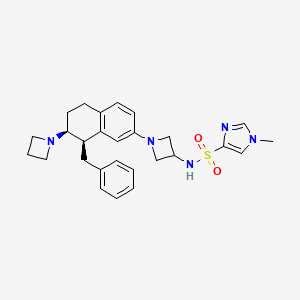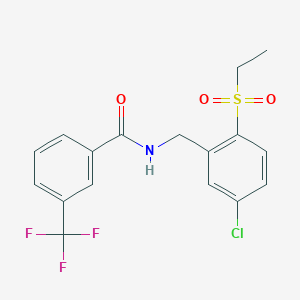![molecular formula C28H32F3N5O4S2 B10837143 (5S') inverted question markN-{[5-(Ethylsulfonyl)pyridine-2-yl]methyl}-5'-methyl-1-{(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}-4',5'-dihydrospiro[piperidine-4,7'thieno[2,3-C]pyran]-2'-carboxamide](/img/structure/B10837143.png)
(5S') inverted question markN-{[5-(Ethylsulfonyl)pyridine-2-yl]methyl}-5'-methyl-1-{(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}-4',5'-dihydrospiro[piperidine-4,7'thieno[2,3-C]pyran]-2'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as US9598431, 2 is a novel inhibitor of the retinoic acid receptor-related orphan receptor gamma-t (ROR-gamma-t). This compound has been developed for its potential therapeutic applications, particularly in the modulation of immune responses and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of US9598431, 2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is outlined in the patent documentation . The process typically involves:
Formation of the core structure: This step includes the preparation of the heteroaromatic ring system.
Functionalization: Introduction of functional groups such as ethylsulfonyl and trifluoromethyl groups.
Final assembly: Coupling of the intermediates to form the final compound.
Industrial Production Methods
Industrial production of US9598431, 2 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
US9598431, 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions, particularly involving the pyridine ring, can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various analogs and derivatives of US9598431, 2, each with potentially different biological activities .
Scientific Research Applications
US9598431, 2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of ROR-gamma-t inhibitors.
Biology: Investigated for its role in modulating immune responses, particularly in autoimmune diseases.
Medicine: Potential therapeutic applications in treating conditions like psoriasis and rheumatoid arthritis.
Industry: Utilized in the development of new pharmaceuticals targeting ROR-gamma-t
Mechanism of Action
US9598431, 2 exerts its effects by binding to the retinoic acid receptor-related orphan receptor gamma-t. This binding inhibits the receptor’s activity, leading to modulation of gene expression involved in immune responses. The molecular targets include specific genes regulated by ROR-gamma-t, and the pathways involved are primarily related to inflammation and immune regulation .
Comparison with Similar Compounds
Similar Compounds
All-trans retinoic acid: A ligand for the orphan nuclear receptor ROR beta.
SR1078: A synthetic agonist for the orphan nuclear receptors ROR alpha and ROR gamma
Uniqueness
US9598431, 2 is unique due to its specific inhibition of ROR-gamma-t, which distinguishes it from other compounds that may target different receptors or have broader activity profiles. This specificity makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C28H32F3N5O4S2 |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
(5S)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-5-methyl-1'-[(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-2-carboxamide |
InChI |
InChI=1S/C28H32F3N5O4S2/c1-4-42(38,39)22-6-5-21(32-16-22)15-33-25(37)23-12-19-11-17(2)40-27(24(19)41-23)7-9-36(10-8-27)18(3)20-13-34-26(35-14-20)28(29,30)31/h5-6,12-14,16-18H,4,7-11,15H2,1-3H3,(H,33,37)/t17-,18-/m0/s1 |
InChI Key |
ILXLMNLDODDHOQ-ROUUACIJSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(S2)C4(CCN(CC4)[C@@H](C)C5=CN=C(N=C5)C(F)(F)F)O[C@H](C3)C |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(S2)C4(CCN(CC4)C(C)C5=CN=C(N=C5)C(F)(F)F)OC(C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,3R)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate](/img/structure/B10837061.png)

![3-[2-[4-[(4-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl]-2-methylpropanoic acid](/img/structure/B10837067.png)
![3-[2-(4-phenylmethoxyphenyl)-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl]butanoic acid](/img/structure/B10837069.png)
![1-[3-[4-[3,5-Bis(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl]ethanone](/img/structure/B10837071.png)
![8-Chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-[[(3S)-3-(2-hydroxyethylamino)piperidin-1-yl]methyl]-6-(trifluoromethyl)-1H-quinazoline-2,4-dione](/img/structure/B10837073.png)
![(5'S)-5-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B10837086.png)


![4-(6-(6-(Piperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B10837107.png)
![3-[(Biphenyl-4-ylmethyl)amino]pyridine-4-carboxylic acid](/img/structure/B10837109.png)
![N-[(5-ethylsulfonylpyridin-2-yl)methyl]-5-methyl-1'-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-2-carboxamide](/img/structure/B10837115.png)

![N-[1-[(7S,8R)-7-(azetidin-1-yl)-8-benzyl-5,6,7,8-tetrahydronaphthalen-2-yl]azetidin-3-yl]methanesulfonamide](/img/structure/B10837120.png)
